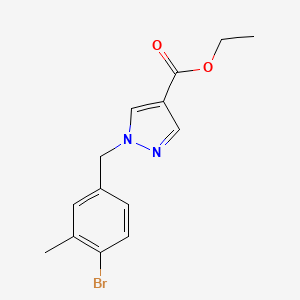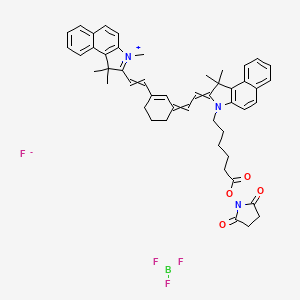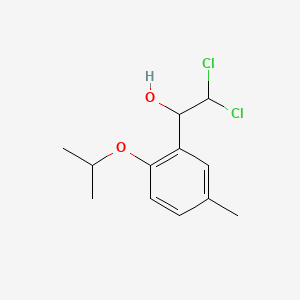
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol is an organic compound with the molecular formula C12H16Cl2O2 It is a derivative of phenol and is characterized by the presence of two chlorine atoms and an isopropoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol typically involves the chlorination of 1-(2-isopropoxy-5-methylphenyl)ethanol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dichloro-1-(2-isopropoxy-5-methylphenyl)acetone, while reduction could produce 1-(2-isopropoxy-5-methylphenyl)ethanol .
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the isopropoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications .
Propiedades
Fórmula molecular |
C12H16Cl2O2 |
|---|---|
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(5-methyl-2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H16Cl2O2/c1-7(2)16-10-5-4-8(3)6-9(10)11(15)12(13)14/h4-7,11-12,15H,1-3H3 |
Clave InChI |
QJLFBKMBBXVAAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(C)C)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



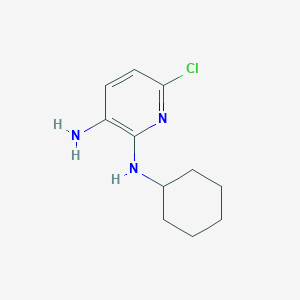


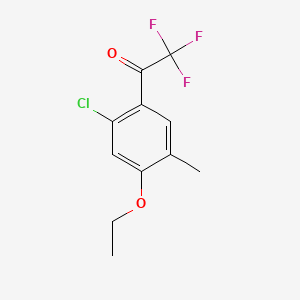

![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)

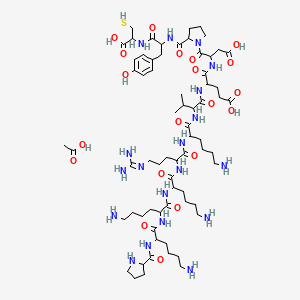
![(5R)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14766958.png)


